molecular formula C15H15NOS B15058514 Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B15058514
M. Wt: 257.4 g/mol
InChI Key: FTYHXMJZQYQSQU-UHFFFAOYSA-N
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Description

Product Overview Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound with the CAS Registry Number 1355234-10-4. It has a molecular formula of C 15 H 15 NOS and a molecular weight of 257.35 g/mol [ ]. The compound is identified by the SMILES notation O=C(C1=CC=CC=C1)N2C(C3=CSC=C3)CCC2 and is stored under specified conditions to maintain stability [ ]. Research Applications and Context This compound belongs to a class of synthetic molecules featuring a pyrrolidine ring linked to a thiophene moiety. Such heterocyclic structures are of significant interest in medicinal chemistry and drug discovery research. Compounds with pyrrolidine and thiophene scaffolds are frequently investigated as modulators for various biological targets, including nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt) [ ]. Research into related methanone derivatives is ongoing in areas such as immunology and oncology, exploring their potential to influence protein-protein interactions and gene expression [ ]. The structural features of this compound make it a valuable building block for developing novel pharmacologically active agents and probing complex biochemical pathways. Handling and Safety This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

phenyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H15NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h1-3,5-6,8,10-11,14H,4,7,9H2

InChI Key

FTYHXMJZQYQSQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and thiophene substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the phenyl and thiophene groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted phenyl and thiophene compounds.

Scientific Research Applications

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, focusing on substituent effects, synthetic pathways, biological activity, and physicochemical properties.

Structural Features
Compound Name Key Substituents Structural Distinctions
Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone Thiophen-3-yl, pyrrolidine, phenyl ketone Thiophene at pyrrolidine C2; no fused rings
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane, tert-butylphenoxy, pyrrolidine Cyclopropane ring introduces strain; phenoxy substituent
{2-[4-(4-Phenyl-thiazol-2-ylamino)-phenoxy]-phenyl}-pyrrolidin-1-yl-methanone (6) Thiazole, phenoxy, phenyl Thiazole-amino group enhances hydrogen-bonding potential
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Hydroxypyrrolidine, methylthiophen-2-yl Stereochemistry (R-configuration); hydroxyl group increases polarity
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Piperidine, methoxyphenyl Piperidine ring alters basicity and solubility vs. pyrrolidine

Key Observations :

  • The thiophene substitution position (3-yl vs. 2-yl) influences electronic properties and steric interactions .
  • Piperidine vs. pyrrolidine substituents affect conformational flexibility and pharmacokinetic profiles .

Key Observations :

  • EDCI/DIPEA coupling is a common method for introducing pyrrolidine moieties .
  • Cyclopropane synthesis (15cc) requires precise conditions to maintain diastereomeric ratios .

Key Observations :

Physicochemical Properties
Compound Name Key Data Source
This compound Predicted higher lipophilicity due to thiophene vs. polar substituents in analogs Inference
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate MP: 227–230°C; Mass: 560.2 (M++1) Experimental
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Safety Restricted to R&D use; hazardous if inhaled Regulatory

Key Observations :

  • Melting points (e.g., 227–230°C in ) correlate with molecular rigidity and hydrogen-bonding capacity.
  • Safety profiles vary significantly; piperidine derivatives may require specialized handling .

Biological Activity

Phenyl(2-(thiophen-3-yl)pyrrolidin-1-yl)methanone is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a thiophene moiety, and a phenyl group. This compound has been the subject of various studies aimed at elucidating its biological activities, particularly its potential anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NOSC_{18}H_{19}NOS, with a molecular weight of approximately 297.42 g/mol. The presence of the ketone functional group enhances its reactivity, allowing for diverse interactions with biological macromolecules such as enzymes and receptors.

Preliminary research indicates that this compound may influence various cellular pathways through its interactions with specific biological targets. Mechanistic studies suggest that the compound could modulate enzyme activity or receptor binding, which are critical for its therapeutic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)Comparison to Cisplatin
This compound64%Less effective
Compound with 4-Chlorophenyl61%Comparable
Compound with 4-Dimethylamino Phenyl50%More effective

These results indicate that modifications to the phenyl ring can significantly impact anticancer efficacy, highlighting the importance of structure-activity relationships in drug development.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest it may inhibit specific inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A study published in MDPI characterized various derivatives of pyrrolidine compounds, including those similar to this compound. The findings revealed that modifications to the thiophene and pyrrolidine rings could enhance biological activity, making these compounds attractive candidates for further development in treating cancer and inflammatory diseases .

Example Case Study: Anticancer Activity Evaluation

In one notable study, researchers evaluated the cytotoxic effects of several derivatives on A549 cells using the MTT assay. The results indicated that specific substitutions on the phenyl ring led to increased cytotoxicity. For instance:

Table 2: Cytotoxicity Evaluation of Derivatives

Compound NameSubstitutionViability (%)
Compound ANone78%
Compound B4-Chloro64%
Compound C4-Dimethylamino50%

These findings underscore the significance of structural modifications in enhancing the therapeutic potential of these compounds.

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